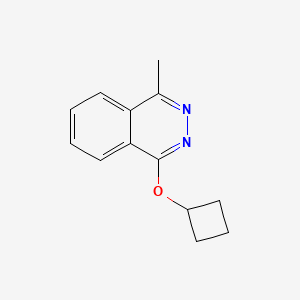
1-Cyclobutoxy-4-methylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicidal Activity through Acetohydroxyacid Synthase Inhibition
A study focused on discovering new herbicidal lead structures led to the synthesis of a series of 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives. These compounds were designed via an ortho-substituent cyclization strategy, starting from 3-hydroxy-acetophenone. They displayed significant enzyme inhibition activity against acetohydroxyacid synthase (AHAS), a key enzyme in plant biosynthesis pathways. Some compounds exhibited broad-spectrum and high herbicidal activities in postemergence treatments against various weeds at an application rate of 150 g ai/ha, displaying injury symptoms typical of AHAS-inhibiting herbicides (Yuan-Xiang Li et al., 2006).
Anticancer and Diagnostic Applications in Oncology
Another study evaluated analogues of the σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), a lead candidate for therapeutic and/or diagnostic applications in oncology. The research aimed at designing analogues with reduced lipophilicity to overcome limitations related to PB28’s high degree of lipophilicity. This work highlighted the potential of these compounds in cancer diagnosis and treatment, underscoring the significance of modifying chemical structures to achieve desirable pharmacological properties (C. Abate et al., 2011).
DNA Interaction and Potential Anticancer Activity
The tricyclic heteroaromatic nucleus of 1,4-bis(alkylamino)benzo[g]phthalazine, capable of being protonated at physiological pH, has been studied for its interaction with DNA. The 3-methoxypropyl derivative's interaction with calf thymus and closed, circular DNA suggests a promising target for anticancer activity evaluation due to its intercalative binding with DNA. This interaction points towards the potential therapeutic applications of similar compounds in cancer treatment (M. Pons et al., 1991).
Palladium-Catalyzed Synthesis Applications
Research into the palladium-catalyzed annulation of alkynes by (2-Iodophenyl)acetonitrile has enabled the synthesis of 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives. This process, which employs intramolecular carbopalladation of the cyano group, highlights the versatility of palladium-catalyzed reactions in synthesizing complex heterocyclic compounds. The methodology presents a valuable tool in the synthesis of compounds with potential applications in various fields of medicinal chemistry and material science (Qingping Tian et al., 2003).
Antimicrobial and Antioxidant Activities
A series of 1,4-disubstituted phthalazines have been synthesized and tested for their antimicrobial and anticancer activities. Specifically, certain derivatives exhibited higher activity than cisplatin controls against cancer cell lines, demonstrating the potential of phthalazine derivatives in developing new therapeutic agents. This research underscores the diversity of biological activities associated with phthalazine derivatives, including their role in combating microbial infections and cancer (Juan Li et al., 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-cyclobutyloxy-4-methylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-11-7-2-3-8-12(11)13(15-14-9)16-10-5-4-6-10/h2-3,7-8,10H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHWQKZKKXAALX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

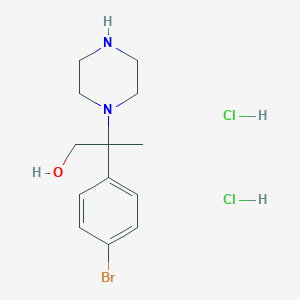

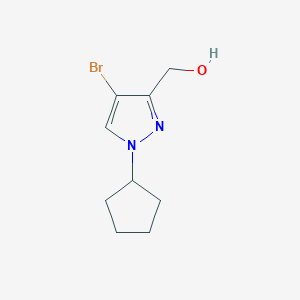

![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2689343.png)
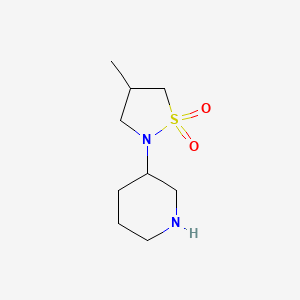
![2-(4-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2689346.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2689347.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
![2,4,5-trimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2689350.png)

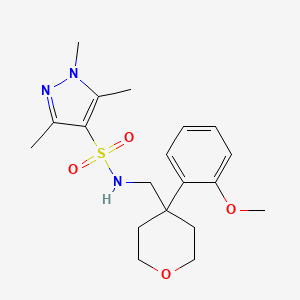
![(3aS,7aR)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2689354.png)